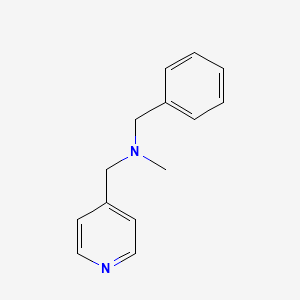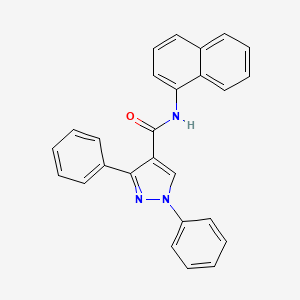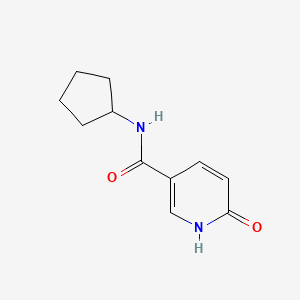![molecular formula C21H25NO4 B6140844 methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate, also known as MMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the potential therapeutic applications of this compound in other diseases, such as Alzheimer's and Parkinson's disease, should be explored. Finally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of new drug candidates.
Méthodes De Synthèse
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate can be synthesized through a multi-step process that involves the condensation of 3-methoxybenzaldehyde with 4-morpholinobenzylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the esterification of the resulting amine with methyl 4-bromobenzoate. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
Propriétés
IUPAC Name |
methyl 4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-19-5-3-4-17(12-19)13-20-15-22(10-11-26-20)14-16-6-8-18(9-7-16)21(23)25-2/h3-9,12,20H,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBQVQXBTXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)

![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)

![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)
